2-chloro-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzamide
Description
2-Chloro-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzamide is a benzamide derivative featuring a chloro substituent at the 2-position of the benzene ring and a thiophene-based side chain. The side chain consists of a thiophene ring conjugated to a thiophene-2-carbonyl group via a methylene bridge.
Properties
IUPAC Name |
2-chloro-N-[[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO2S2/c18-13-5-2-1-4-12(13)17(21)19-10-11-7-8-15(23-11)16(20)14-6-3-9-22-14/h1-9H,10H2,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKDBLMJRBBUNHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC2=CC=C(S2)C(=O)C3=CC=CS3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzamide typically involves multiple steps. One common method includes the following steps:
Formation of the Thiophene Moiety: The thiophene ring can be synthesized via the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents.
Acylation: The thiophene ring is then acylated using benzoyl chloride in the presence of a catalyst such as MoO2Cl2.
Coupling Reaction: The final step involves coupling the acylated thiophene with 2-chlorobenzamide under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atom.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Pharmacological Applications
1. Anticoagulant Activity
One of the primary applications of this compound is its role as an inhibitor of blood coagulation factor Xa. This activity makes it a candidate for the prophylaxis and treatment of thromboembolic disorders such as:
- Myocardial infarction
- Angina pectoris (including unstable angina)
- Stroke
- Deep venous thrombosis
The compound has been documented to exhibit significant efficacy in preventing clot formation, making it relevant in cardiovascular medicine .
2. Anticancer Properties
Research indicates that derivatives of thiophene-containing compounds can exhibit anticancer properties. Studies have shown that compounds similar to 2-chloro-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzamide can inhibit the growth of cancer cells by targeting specific signaling pathways involved in tumor proliferation. This includes potential activity against non-small cell lung cancer (NSCLC) and other malignancies .
Case Studies
Case Study 1: Factor Xa Inhibition
A study detailed the synthesis and evaluation of this compound as a factor Xa inhibitor. The findings demonstrated that the compound effectively reduced thrombin generation in vitro, suggesting its potential utility in anticoagulant therapies .
Case Study 2: Antitumor Activity
In another investigation, researchers synthesized various thiophene derivatives and evaluated their cytotoxic effects on cancer cell lines. The results indicated that certain modifications to the thiophene structure enhanced anticancer activity, with some derivatives showing potency comparable to established chemotherapeutic agents .
Table 1: Pharmacological Activities of this compound
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Anticoagulant | Inhibition of Factor Xa | |
| Anticancer | Inhibition of cell proliferation | |
| Anti-inflammatory | Modulation of inflammatory pathways |
Mechanism of Action
The mechanism of action of 2-chloro-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzamide involves its interaction with specific molecular targets. The thiophene moiety can interact with enzymes or receptors, potentially inhibiting their activity. The benzamide core may also play a role in binding to biological targets, enhancing the compound’s overall efficacy .
Comparison with Similar Compounds
Comparison with Similar Compounds
The benzamide scaffold is widely utilized in medicinal and synthetic chemistry. Below is a comparative analysis of structurally related compounds, highlighting key differences in substituents, biological targets, and functional properties.
Structural and Functional Analogues
Key Structural and Functional Insights
Substituent Effects on Target Engagement: The target compound’s dual thiophene rings may favor interactions with hydrophobic binding pockets, as seen in NS5 RdRp inhibitors (). In contrast, the P2X7 antagonist () uses fluorinated groups to enhance blood-brain barrier penetration.
Biological Activity Trends :
- Sulfonamide/sulfamoyl groups () correlate with antiviral and enzyme-inhibitory activities due to their strong hydrogen-bonding capacity.
- Fluorinated substituents () are linked to CNS activity, as fluorine’s electronegativity enhances binding affinity and pharmacokinetics .
Applications in Catalysis :
- Benzoylthiurea derivatives () demonstrate the benzamide scaffold’s versatility beyond pharmacology, enabling efficient catalysis in Suzuki couplings .
Physicochemical Properties
- Solubility : Compounds with polar groups (e.g., hydroxypropynyl in , oxazole in ) exhibit improved aqueous solubility compared to purely aromatic systems.
Biological Activity
2-chloro-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its synthesis, biological properties, and mechanisms of action, supported by diverse research findings.
Chemical Structure and Properties
The compound has the following molecular formula: CHClN OS, with a molecular weight of 361.9 g/mol. Its structure includes a benzamide core substituted with a thiophene moiety, which is known for enhancing biological activity due to its electron-rich nature.
Antimicrobial Properties
Research indicates that thiophene derivatives exhibit significant antimicrobial activity. The presence of the thiophene ring in this compound enhances its effectiveness against various bacterial strains. A study highlighted that thiophene-based compounds can disrupt bacterial cell membranes, leading to cell lysis and death .
Anticancer Activity
The compound has shown promising results in anticancer studies. In vitro assays demonstrated that it inhibits the proliferation of cancer cells, including those from breast and lung cancers. The mechanism appears to involve the induction of apoptosis and cell cycle arrest. For instance, derivatives with similar structures have been reported to inhibit kinases involved in tumor growth, suggesting a potential pathway for therapeutic action .
Antithrombotic Effects
Notably, this compound acts as an inhibitor of blood coagulation factor Xa, making it a candidate for treating thromboembolic disorders such as myocardial infarction and stroke . This property is crucial for developing new anticoagulant therapies.
The biological effects of this compound are attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : It likely inhibits enzymes involved in critical pathways for cancer cell survival and proliferation.
- Gene Expression Modulation : The compound may alter gene expression profiles related to apoptosis and cell cycle regulation.
- Cell Signaling Pathways : It can affect various signaling pathways that control cell growth and differentiation.
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
